molecular formula C18H18B2N12 B099524 Boron, bis(mu-(1H-pyrazolato-kappaN1:kappaN2))tetrakis(1H-pyrazolato-kappaN1)di- CAS No. 16243-58-6

Boron, bis(mu-(1H-pyrazolato-kappaN1:kappaN2))tetrakis(1H-pyrazolato-kappaN1)di-

Cat. No. B099524
CAS RN: 16243-58-6
M. Wt: 424 g/mol
InChI Key: RDGTWIZRTUHWQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boron, bis(mu-(1H-pyrazolato-kappaN1:kappaN2))tetrakis(1H-pyrazolato-kappaN1)di- is a boron-containing compound that has gained significant attention in the scientific community. It is a versatile compound that has been extensively studied for its potential applications in various fields of research.

Mechanism Of Action

The mechanism of action of Boron, bis(mu-(1H-pyrazolato-kappaN1:kappaN2))tetrakis(1H-pyrazolato-kappaN1)di- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response. Additionally, it has been shown to have an inhibitory effect on the growth of cancer cells.

Biochemical And Physiological Effects

Boron, bis(mu-(1H-pyrazolato-kappaN1:kappaN2))tetrakis(1H-pyrazolato-kappaN1)di- has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and increase bone density. Additionally, it has been shown to have an antioxidant effect, which may help to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Boron, bis(mu-(1H-pyrazolato-kappaN1:kappaN2))tetrakis(1H-pyrazolato-kappaN1)di- in lab experiments is its versatility. It can be used in a variety of assays and experiments, and has been shown to be effective in a wide range of concentrations. However, one limitation of using this compound is its potential toxicity. It is important to use caution when handling this compound, and to follow proper safety protocols.

Future Directions

There are several future directions for research on Boron, bis(mu-(1H-pyrazolato-kappaN1:kappaN2))tetrakis(1H-pyrazolato-kappaN1)di-. One area of interest is its potential use in the treatment of bone-related diseases such as osteoporosis. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, there is potential for the development of new derivatives of this compound that may have improved efficacy and safety profiles.
In conclusion, Boron, bis(mu-(1H-pyrazolato-kappaN1:kappaN2))tetrakis(1H-pyrazolato-kappaN1)di- is a versatile compound that has potential applications in various fields of research. Its anti-inflammatory, anti-tumor, and anti-microbial properties make it a promising candidate for further study. However, caution must be taken when handling this compound due to its potential toxicity. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of Boron, bis(mu-(1H-pyrazolato-kappaN1:kappaN2))tetrakis(1H-pyrazolato-kappaN1)di- involves the reaction of boron trichloride with sodium pyrazolate in the presence of a polar solvent. The resulting compound is a yellowish powder that is soluble in polar solvents such as water, methanol, and ethanol.

Scientific Research Applications

Boron, bis(mu-(1H-pyrazolato-kappaN1:kappaN2))tetrakis(1H-pyrazolato-kappaN1)di- has been extensively studied for its potential applications in various fields of research. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. Additionally, it has been studied for its potential use in the treatment of arthritis, osteoporosis, and other bone-related diseases.

properties

CAS RN

16243-58-6

Product Name

Boron, bis(mu-(1H-pyrazolato-kappaN1:kappaN2))tetrakis(1H-pyrazolato-kappaN1)di-

Molecular Formula

C18H18B2N12

Molecular Weight

424 g/mol

IUPAC Name

2,2,8,8-tetra(pyrazol-1-yl)-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene

InChI

InChI=1S/C18H18B2N12/c1-7-21-25(11-1)19(26-12-2-8-22-26)29-15-5-17-31(29)20(27-13-3-9-23-27,28-14-4-10-24-28)32-18-6-16-30(19)32/h1-18H

InChI Key

RDGTWIZRTUHWQW-UHFFFAOYSA-N

SMILES

[B-]1(N2C=CC=[N+]2[B-](N3[N+]1=CC=C3)(N4C=CC=N4)N5C=CC=N5)(N6C=CC=N6)N7C=CC=N7

Canonical SMILES

[B-]1(N2C=CC=[N+]2[B-](N3[N+]1=CC=C3)(N4C=CC=N4)N5C=CC=N5)(N6C=CC=N6)N7C=CC=N7

Other CAS RN

16243-58-6

Pictograms

Irritant

Origin of Product

United States

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